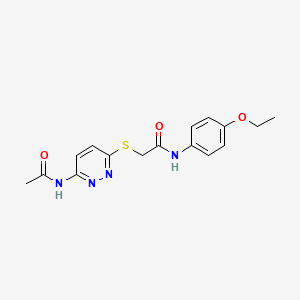

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-3-23-13-6-4-12(5-7-13)18-15(22)10-24-16-9-8-14(19-20-16)17-11(2)21/h4-9H,3,10H2,1-2H3,(H,18,22)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIFGRUKFYBMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following molecular formula: C15H18N4O2S. It features a pyridazine ring, an acetamide group, and an ethoxyphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have been investigated through various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. The compound was tested using the agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 22 | 25 |

| Salmonella typhi | 18 | 75 |

| Bacillus subtilis | 24 | 30 |

The compound exhibited a zone of inhibition comparable to standard antibiotics such as levofloxacin and cefadroxil, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was evaluated against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549).

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 12 |

| A549 | 18 |

The results indicate that 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has a promising cytotoxic effect on cancer cells, with IC50 values lower than many known chemotherapeutic agents .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Bacterial Cell Wall Synthesis : The presence of the thio group may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Biofilm Disruption : Studies suggest that it can inhibit biofilm formation in bacterial cultures, enhancing its efficacy against persistent infections .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on wound infections showed that topical application of this compound significantly reduced bacterial load compared to control treatments.

- Case Study on Cancer Treatment : In an animal model for breast cancer, administration of the compound resulted in reduced tumor size and increased survival rates compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Core Heterocycles: The pyridazine core in the target compound differs from triazinoindole (), quinazolinone (), and benzofuran-oxadiazole (), which may alter binding specificity. Pyridazine’s electron-deficient nature could enhance interactions with electron-rich enzyme pockets.

Key Observations :

- The target compound’s synthesis likely parallels ’s acid-amine coupling strategy, given the prevalence of this method in acetamide derivatives .

Physicochemical Properties

Table 3: Melting Points and Solubility Indicators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.